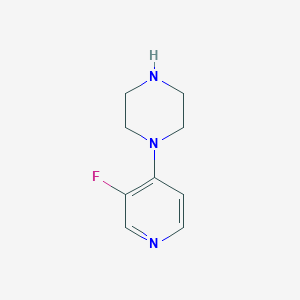

1-(3-Fluoro-4-pyridinyl)-piperazine

Description

BenchChem offers high-quality 1-(3-Fluoro-4-pyridinyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-pyridinyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropyridin-4-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWWQENHZUQQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Fluoro-4-pyridinyl)-piperazine chemical structure and properties

An In-Depth Technical Guide to 1-(3-Fluoro-4-pyridinyl)-piperazine: Structure, Properties, and Synthetic Strategies for Drug Development Professionals

Introduction

The pyridinylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of centrally acting therapeutic agents, including antipsychotics, antidepressants, and anxiolytics.[1][2] The introduction of a fluorine atom to the pyridine ring, as seen in 1-(3-Fluoro-4-pyridinyl)-piperazine, offers a strategic modification to fine-tune the molecule's physicochemical and pharmacological properties. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa, making it a valuable tool in drug design.[3] This guide provides a comprehensive overview of 1-(3-Fluoro-4-pyridinyl)-piperazine, detailing its chemical structure, properties, synthesis, and potential applications for researchers and scientists in drug development.

Chemical Identity and Molecular Structure

1-(3-Fluoro-4-pyridinyl)-piperazine is a heterocyclic compound featuring a piperazine ring linked to a fluorinated pyridine moiety. The precise placement of the fluorine atom at the 3-position and the piperazine at the 4-position of the pyridine ring is critical to its chemical reactivity and biological activity.

-

IUPAC Name: 1-(3-Fluoropyridin-4-yl)piperazine

-

Molecular Formula: C₉H₁₂FN₃[4]

-

Molecular Weight: 181.21 g/mol [5]

Structural Identifiers:

-

InChI: InChI=1S/C9H12FN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2[4]

-

SMILES: C1CN(CCN1)C2=C(C=NC=C2)F[4]

Caption: Chemical structure of 1-(3-Fluoro-4-pyridinyl)-piperazine.

Physicochemical Properties

The physicochemical properties of 1-(3-Fluoro-4-pyridinyl)-piperazine are crucial for its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Below is a table summarizing key predicted and, where available, experimental properties.

| Property | Value | Source |

| Molecular Weight | 181.21 g/mol | PubChem[5] |

| XLogP (predicted) | 0.4 | PubChemLite[4] |

| pKa (predicted) | 8.85 ± 0.10 | ChemicalBook[7] |

| Boiling Point | 88-91°C at 0.2 mmHg (for 1-(3-fluorophenyl)piperazine) | ChemicalBook[7] |

| Appearance | Colorless to light yellow liquid (for related compounds) | ChemicalBook[7] |

| Solubility | Soluble in water (for related pyridyl-piperazines) | CymitQuimica[8] |

Note: Some data is for structurally similar compounds and should be considered as an estimation.

Synthesis and Mechanistic Insights

The synthesis of 1-(3-Fluoro-4-pyridinyl)-piperazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of heterocyclic chemistry and is particularly effective for functionalizing electron-deficient aromatic rings like pyridine.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reactant Preparation: In a reaction vessel, dissolve piperazine (1.2 equivalents) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution to deprotonate one of the secondary amines of piperazine, thereby increasing its nucleophilicity.

-

Substrate Addition: Slowly add 3-fluoro-4-chloropyridine (1.0 equivalent) to the reaction mixture. The chlorine atom at the 4-position is a good leaving group, and the electron-withdrawing nature of the ring nitrogen and the 3-fluoro substituent activates this position for nucleophilic attack.

-

Reaction Conditions: Heat the mixture to 80-120°C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Solvent: Polar aprotic solvents (DMSO, DMF) are used because they can solvate the cation of the base while leaving the nucleophilic anion (deprotonated piperazine) relatively free, thus accelerating the reaction rate.

-

Base: A base is essential to generate the more potent piperazine anion. A non-nucleophilic base is chosen to prevent it from competing with the piperazine in attacking the pyridine ring.

-

Temperature: Heating is required to provide the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Caption: Workflow for the synthesis of 1-(3-Fluoro-4-pyridinyl)-piperazine.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of 1-(3-Fluoro-4-pyridinyl)-piperazine. While experimental spectra for this specific molecule are not widely published, expected characteristics can be inferred from known data of similar structures.[9][10]

| Technique | Expected Observations |

| ¹H NMR | Signals for the piperazine protons would likely appear as broad singlets or multiplets in the 2.5-4.0 ppm range. The aromatic protons on the pyridine ring would appear in the 6.5-8.5 ppm region, with coupling patterns influenced by the fluorine substituent. |

| ¹³C NMR | Piperazine carbons would resonate in the 40-50 ppm range. The pyridine carbons would be in the aromatic region (110-160 ppm), with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the pyridine ring. |

| Mass Spec. (ESI+) | The protonated molecule [M+H]⁺ would be observed at m/z 182.10881.[4] Common fragmentation pathways for phenylpiperazines involve cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions.[11] |

Applications in Drug Discovery

The pyridinylpiperazine moiety is a privileged scaffold in neuropharmacology.[12] Derivatives have been developed as potent and selective ligands for various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, as well as adrenoceptors.[1][2]

Potential Biological Targets and Therapeutic Areas:

-

α₂-Adrenoceptor Antagonism: A closely related compound, 1-(3-fluoro-2-pyridinyl)piperazine, has been identified as a potent and selective α₂-adrenoceptor antagonist.[13] This activity is relevant for the treatment of depression and other CNS disorders.

-

Serotonin and Dopamine Receptor Modulation: Many piperazine derivatives interact with serotonin (5-HT) and dopamine (D₂) receptors, which are key targets for antipsychotic and antidepressant drugs.[2][14]

-

Improved Pharmacokinetics: The introduction of fluorine can block sites of metabolism, potentially increasing the half-life and bioavailability of the drug candidate.[3]

Caption: Relationship between the chemical scaffold and its potential applications.

Safety and Handling

Based on safety data sheets for structurally related piperazine derivatives, 1-(3-Fluoro-4-pyridinyl)-piperazine should be handled with care in a laboratory setting.[15][16][17]

-

Hazard Identification: Similar compounds are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[15][17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[16] Use only in a well-ventilated area or under a chemical fume hood.[15][16]

-

First-Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[15][16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[15][16]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[15][16]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[16][17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[15][16]

Conclusion

1-(3-Fluoro-4-pyridinyl)-piperazine represents a valuable building block for the development of novel therapeutics targeting the central nervous system. Its synthesis via established SNAr methodology is straightforward, and the strategic placement of the fluorine atom offers a powerful means to optimize the drug-like properties of the pyridinylpiperazine scaffold. A thorough understanding of its chemical properties, synthetic routes, and potential biological activities, as outlined in this guide, is essential for its effective application in drug discovery and development programs.

References

-

PubChemLite. 1-(3-fluoropyridin-4-yl)piperazine dihydrochloride (C9H12FN3). Available from: [Link]

-

PubChem. 1-(3-Fluoro-2-pyridinyl)piperazine. Available from: [Link]

-

Wikipedia. Pyridinylpiperazine. Available from: [Link]

-

PubChem. 1-[5-(4-Fluoro-phenyl)-pyridin-3-ylmethyl]-4-phenyl-piperazine. Available from: [Link]

-

ChemSynthesis. 1-(3-fluorophenyl)piperazine. Available from: [Link]

-

European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet. Available from: [Link]

-

PubChem. 1-(4-Pyridyl)piperazine. Available from: [Link]

-

Saari WS, Halczenko W, King SW, et al. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. 1983;26(12):1696-701. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for a relevant publication. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

-

ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

-

Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. 2021. Available from: [Link]

-

Chemsrc. 1-(4-Fluorophenyl)piperazine | CAS#:2252-63-3. Available from: [Link]

-

Staack RF, Fritschi G, Maurer HH. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry. 2003;38(9):971-81. Available from: [Link]

-

Zhu N, et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. 2021;42(1):1-7. Available from: [Link]

-

Cheméo. Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3). Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023;28(3):1399. Available from: [Link]

-

de Oliveira, et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2019;33(1):33-48. Available from: [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2023;16(8):1135. Available from: [Link]

Sources

- 1. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - 1-(3-fluoropyridin-4-yl)piperazine dihydrochloride (C9H12FN3) [pubchemlite.lcsb.uni.lu]

- 5. 1-(3-Fluoro-2-pyridinyl)piperazine | C9H12FN3 | CID 134987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 1-(3-FLUOROPHENYL)PIPERAZINE CAS#: 3801-89-6 [m.chemicalbook.com]

- 8. CAS 1008-91-9: 1-(4-Pyridyl)-piperazine | CymitQuimica [cymitquimica.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 13. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. etd.auburn.edu [etd.auburn.edu]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

1-(3-Fluoro-4-pyridinyl)-piperazine CAS number and SMILES

The following technical guide details the chemical identity, synthesis, and application of 1-(3-Fluoro-4-pyridinyl)-piperazine , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

1-(3-Fluoro-4-pyridinyl)-piperazine is a bifunctional heterocyclic intermediate characterized by a piperazine ring attached to the C4 position of a 3-fluoropyridine scaffold. The fluorine atom at the C3 position exerts a significant electronic effect, modulating the basicity of the pyridine nitrogen and influencing the metabolic stability of the resulting pharmacophores.

| Property | Data |

| CAS Number | 1260227-78-8 |

| IUPAC Name | 1-(3-Fluoro-4-pyridinyl)piperazine |

| SMILES | C1CN(CCN1)c2c(F)cncc2 |

| Molecular Formula | C₉H₁₂FN₃ |

| Molecular Weight | 181.21 g/mol |

| Predicted pKa | ~8.4 (Piperazine NH), ~3.2 (Pyridine N) |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

Synthesis Methodology: Nucleophilic Aromatic Substitution (SNAr)[8]

The most robust synthetic route for this compound utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. The presence of the fluorine atom at the C3 position of the pyridine ring activates the C4 position (occupied by a leaving group, typically chlorine) towards nucleophilic attack by piperazine.

Retrosynthetic Analysis

The C4–N1 bond is formed via the displacement of a halide leaving group on the electron-deficient pyridine ring by the secondary amine of piperazine.

-

Electrophile: 4-Chloro-3-fluoropyridine (CAS 31181-90-5)

-

Nucleophile: Piperazine (CAS 110-85-0)

Experimental Protocol

Reagents:

-

4-Chloro-3-fluoropyridine (1.0 eq)

-

Piperazine (3.0 – 5.0 eq) [Note: Excess prevents bis-substitution]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation: Charge a reaction vessel with 4-chloro-3-fluoropyridine (10 mmol) and DMF (20 mL).

-

Addition: Add anhydrous K₂CO₃ (20 mmol) followed by piperazine (40 mmol). The excess piperazine acts as both a reactant and a scavenger for HCl, though the inorganic base is the primary acid scavenger.

-

Reaction: Heat the mixture to 80–100°C under an inert atmosphere (N₂) for 4–6 hours. Monitor progress via TLC (System: 10% MeOH in DCM) or LC-MS.

-

Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) to yield the free base.

Reaction Pathway Visualization

Figure 1: SNAr reaction pathway for the synthesis of 1-(3-Fluoro-4-pyridinyl)-piperazine.

Purification & Characterization Workflow

Ensuring the purity of this intermediate is critical, as the secondary amine is often derivatized in subsequent steps. The following workflow ensures the removal of unreacted piperazine and inorganic salts.

Workup Logic

Because the product is a base, an acid-base extraction strategy is highly effective.

-

Acid Phase: Extract the crude organic mixture with 1N HCl. The product and excess piperazine move to the aqueous phase.

-

Wash: Wash the aqueous acidic phase with Ethyl Acetate to remove non-basic impurities (unreacted chloropyridine).

-

Basification: Adjust the aqueous phase to pH >10 using 2N NaOH.

-

Recovery: Extract the free base back into Dichloromethane (DCM).

Analytical Characterization

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyridine Protons: Look for signals in the aromatic region (δ 8.0–8.5 ppm). The C2-H (adjacent to N) will appear as a doublet or singlet depending on F-coupling. The C5-H and C6-H will show characteristic splitting.

-

Piperazine Protons: Two distinct multiplets at δ 2.8–3.0 ppm (protons adjacent to secondary amine) and δ 3.1–3.3 ppm (protons adjacent to pyridine ring).

-

-

¹⁹F NMR: A singlet (or multiplet if proton-coupled) typically around δ -130 to -150 ppm, confirming the integrity of the C-F bond.

-

LC-MS: ESI+ [M+H]⁺ = 182.2.

Figure 2: Purification workflow utilizing acid-base extraction to isolate the free amine.

Medicinal Chemistry Applications

1-(3-Fluoro-4-pyridinyl)-piperazine serves as a "privileged scaffold" in drug discovery, particularly for targets within the Central Nervous System (CNS) and oncology.

-

Kinase Inhibition: The 3-fluoropyridine moiety mimics the hinge-binding region of ATP in various kinase inhibitors. The fluorine atom can form intramolecular hydrogen bonds or dipole interactions that lock the conformation of the inhibitor within the active site.

-

GPCR Ligands: Piperazine-linked heteroaromatics are classic pharmacophores for Dopamine (D2/D3) and Serotonin (5-HT) receptors. The fluorine substitution often improves metabolic stability by blocking oxidative metabolism at the pyridine ring (blocking P450 oxidation).

-

Bioisosterism: It acts as a bioisostere for 1-(4-pyridinyl)piperazine, where the fluorine atom modulates the pKa of the pyridine nitrogen, potentially improving blood-brain barrier (BBB) permeability.

Safety and Handling (SDS Summary)

While specific toxicological data for this exact CAS may be limited, it should be handled with the standard precautions applicable to fluorinated pyridines and piperazines.

-

Hazard Statements (Inferred):

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust/vapors.[2]

-

Incompatibility: Strong oxidizing agents and strong acids.

-

References

-

Chemical Identity: 1-(3-Fluoro-4-pyridinyl)-piperazine. ChemSrc. CAS# 1260227-78-8.[3] Link

-

Synthetic Methodology: Nucleophilic Aromatic Substitution of Fluoropyridines. BenchChem Technical Guides. Link

-

Medicinal Application: Piperazine Derivatives in Drug Discovery. National Institutes of Health (PMC). Link

-

General Safety: Safety Data Sheet for Pyridinylpiperazine Derivatives. Fisher Scientific. Link

Sources

3-Fluoro-4-(1-piperazinyl)pyridine molecular weight and formula

This technical guide provides a comprehensive analysis of 3-Fluoro-4-(1-piperazinyl)pyridine , a critical heterocyclic building block in modern medicinal chemistry.[1][2][3]

Molecular Architecture, Synthesis, and Medicinal Applications

Executive Summary

3-Fluoro-4-(1-piperazinyl)pyridine (also known as 1-(3-Fluoropyridin-4-yl)piperazine) is a bifunctional heterocyclic scaffold widely utilized in drug discovery.[1][2][3] It combines the electron-deficient, metabolic stability of a fluorinated pyridine with the solubilizing and linker-friendly properties of a piperazine ring.[1][2][3] This moiety is frequently observed in kinase inhibitors, G-protein coupled receptor (GPCR) ligands (particularly serotonin and dopamine antagonists), and antibacterial agents where the fluorine atom modulates pKa and metabolic resistance.[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identifiers

The compound exists primarily as a free base but is frequently supplied as a hydrochloride salt to enhance stability and water solubility.[2][3]

| Parameter | Data |

| IUPAC Name | 1-(3-Fluoro-4-pyridinyl)piperazine |

| Common Synonyms | 3-Fluoro-4-piperazin-1-ylpyridine; 4-(1-Piperazinyl)-3-fluoropyridine |

| Molecular Formula | C₉H₁₂FN₃ |

| Molecular Weight | 181.21 g/mol (Free Base) |

| CAS Number (2HCl) | 2155853-13-5 |

| CAS Number (HCl) | 2155852-73-4 |

| SMILES | FC1=C(N2CCNCC2)C=CN=C1 |

| InChI Key | (Derivative specific; verify via CAS) |

Physicochemical Profile

Understanding the physical behavior of this molecule is crucial for assay development and formulation.[2][3]

| Property | Value (Approx/Calc) | Significance |

| LogP | 0.4 – 0.8 | Indicates moderate hydrophilicity; good oral bioavailability potential.[1][2][3] |

| pKa (Piperazine) | ~9.8 | Highly basic secondary amine; protonated at physiological pH.[2][3] |

| pKa (Pyridine) | ~2.5 | Reduced basicity due to the electron-withdrawing fluorine at C3. |

| H-Bond Donors | 1 (NH) | Critical for binding interactions (e.g., hinge region in kinases).[1][2][3] |

| H-Bond Acceptors | 3 (N, N, F) | Facilitates water solubility and receptor interaction.[1][2][3] |

Synthetic Pathways & Methodology

The synthesis of 3-Fluoro-4-(1-piperazinyl)pyridine typically proceeds via Nucleophilic Aromatic Substitution (SₙAr) .[1][2][3] The presence of the fluorine atom at the 3-position activates the 4-position for nucleophilic attack, although less strongly than a nitro group.[1][2][3] Consequently, 4-halo-3-fluoropyridines are the standard precursors.[1][2][3]

Primary Synthetic Route (SₙAr)

Reaction Logic:

-

Precursor: 4-Chloro-3-fluoropyridine (or 3,4-Difluoropyridine).[1][2][3]

-

Nucleophile: Excess Piperazine (to prevent bis-substitution).

-

Conditions: Thermal heating (80–120°C) in a polar aprotic solvent (DMSO, DMF, or NMP) or microwave irradiation.[2][3]

-

Mechanism: The piperazine nitrogen attacks C4.[2][3] The intermediate Meisenheimer complex is stabilized by the pyridine nitrogen.[2][3] Chloride (or Fluoride) is eliminated to restore aromaticity.[2][3]

Experimental Protocol (Standardized)

-

Step 1: Dissolve 4-Chloro-3-fluoropyridine (1.0 eq) in anhydrous DMSO.

-

Step 2: Add Piperazine (3.0 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Step 3: Heat to 100°C for 4–6 hours under inert atmosphere (N₂).

-

Step 4: Monitor via LC-MS for disappearance of starting material.[1][2][3]

-

Step 5: Workup: Dilute with water, extract with Ethyl Acetate.[2][3] Wash organic layer with brine.[2][3]

-

Step 6: Purification: Column chromatography (DCM/MeOH gradient) or crystallization as the HCl salt.[2][3]

Pathway Visualization

Figure 1: The SₙAr mechanism involves the addition of piperazine to the electron-deficient pyridine ring followed by the elimination of the halide leaving group.[1][2][3]

Medicinal Chemistry Utility

The "Fluorine Effect"

The 3-fluoro substituent is not merely structural; it exerts specific electronic effects:

-

Metabolic Stability: Blocks oxidative metabolism at the C3 position (a common "soft spot" on pyridine rings).[2][3]

-

Conformational Bias: The C-F bond induces a dipole that can influence the orientation of the piperazine ring, potentially locking the molecule into a bioactive conformation.[2][3]

-

pKa Modulation: The electronegative fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding to plasma proteins while maintaining the basicity of the piperazine nitrogen for solubility.[2][3]

Structural Biology Applications

This scaffold is a "privileged structure" in kinase inhibition.[2][3]

-

Hinge Binding: The pyridine nitrogen (N1) often accepts a hydrogen bond from the kinase hinge region.[2][3]

-

Solvent Exposure: The piperazine tail extends into the solvent-accessible region, allowing for the attachment of solubilizing groups or "warheads" (e.g., acrylamides for covalent inhibition).[1][2][3]

Quality Control & Analytical Validation

To ensure the integrity of this building block in research, the following analytical criteria must be met.

| Method | Expected Signal / Observation |

| ¹H NMR (DMSO-d₆) | Pyridine: ~8.0–8.5 ppm (2H, aromatic).[1][2][3] Piperazine: ~2.8–3.5 ppm (8H, multiplet).[2][3] |

| ¹⁹F NMR | Single sharp peak around -120 to -140 ppm (relative to CFCl₃).[1][2][3] |

| LC-MS (ESI+) | Major peak at [M+H]⁺ = 182.2 m/z .[1][2][3] |

| HPLC Purity | >95% (254 nm). Impurities often include bis-substituted pyridine.[1][2][3] |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[2][3] The free base is corrosive; salts are generally irritants.[2][3]

-

Storage: Hygroscopic. Store at 2–8°C under desiccated conditions.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, and lab coat are mandatory.[2][3] Handle in a fume hood to avoid inhalation of dust.[2][3]

References

-

PubChem Compound Summary. 1-(3-Fluoro-4-pyridinyl)piperazine. National Center for Biotechnology Information.[2][3] Available at: [Link][1][2][3]

-

Knochel, P. et al. Regioselective functionalization of pyridines. Chemical Science, 2021.[2][3] (Context on Pyridine SNAr). Available at: [Link][1][2][3]

Sources

Introduction: The Strategic Imperative of Fluorine in the Pyridinyl Piperazine Scaffold

An In-Depth Technical Guide to Fluorinated Pyridinyl Piperazines: Strategic Building Blocks for Modern Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate and strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists.[1][2][3] More than half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its power to modulate key physicochemical and pharmacokinetic properties.[2] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity.[1][2][3][4] When these benefits are applied to privileged scaffolds like pyridinyl piperazine, the result is a class of building blocks with immense potential for developing next-generation therapeutics.

The pyridinyl piperazine core is a versatile heterocyclic structure found in numerous approved drugs, targeting a wide array of biological systems including central nervous system (CNS) disorders, viral infections, and cancer.[5][6] This guide provides an in-depth technical overview of fluorinated pyridinyl piperazine building blocks for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships behind synthetic choices, the rationale for fluorine placement, and the impact of this unique chemical combination on drug performance.

Part 1: The Fluorinated Pyridinyl Piperazine Core - Physicochemical and Pharmacological Rationale

The decision to incorporate fluorine is never arbitrary; it is a strategic choice aimed at overcoming specific drug development hurdles. The combination of a pyridine ring, a piperazine linker, and fluorine substitution creates a synergistic effect on a molecule's properties.

Modulating Basicity (pKa) for Optimal Bioavailability

A critical parameter for any drug candidate is its ionization state at physiological pH, which is dictated by its pKa. The basicity of the piperazine nitrogen atoms is a key determinant of a molecule's solubility, permeability, and potential for off-target interactions (e.g., hERG channel binding).

-

The Challenge: The piperazine moiety is typically basic (pKa ~8.9), meaning it is predominantly protonated at physiological pH (7.4).[5] While this can be advantageous for solubility, high basicity can impede membrane permeability and increase the risk of phospholipidosis.

-

The Fluorine Solution: Placing an electron-withdrawing fluorine atom on the adjacent pyridine ring significantly lowers the pKa of the piperazine nitrogens.[3][7] This effect is transmitted through the aromatic system, reducing the electron density on the piperazine and making it less basic. This reduction in basicity can lead to a dramatic and beneficial influence on oral absorption and overall bioavailability.[7][8]

Enhancing Metabolic Stability

Rapid metabolism is a primary cause of drug candidate failure. The C-F bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[1][2]

-

The Challenge: Aromatic rings, like pyridine, are often susceptible to oxidative metabolism, leading to rapid clearance and low exposure.

-

The Fluorine Solution: Introducing fluorine at a metabolically vulnerable position on the pyridine ring effectively "shields" that site from enzymatic attack. This blockage of metabolic pathways can significantly increase the drug's half-life and systemic exposure, allowing for less frequent dosing and a more favorable pharmacokinetic profile.[1][3]

Tuning Receptor Binding and Selectivity

Fluorine's high electronegativity can alter a molecule's electronic distribution, influencing how it interacts with its biological target.[9][10]

-

Mechanism of Action: Fluorine can participate in favorable electrostatic interactions, hydrogen bonds (with acidic protons), and other non-covalent interactions within a protein's binding pocket.[10] These subtle electronic effects can increase binding affinity and potency.[2]

-

Case in Point: In a series of 1-(2-pyridinyl)piperazine derivatives evaluated for adrenergic activity, the 1-(3-fluoro-2-pyridinyl)piperazine analogue was found to be a more potent and selective α2-adrenoceptor antagonist than its non-fluorinated counterparts.[6][11] This demonstrates how a single fluorine atom can decisively enhance the pharmacological profile.

The following diagram illustrates the key decision points and outcomes when considering the use of this scaffold.

Caption: Rationale for employing fluorinated pyridinyl piperazine building blocks.

Part 2: Core Synthetic Methodologies

The synthesis of fluorinated pyridinyl piperazines relies on robust and versatile cross-coupling reactions. The two predominant methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between them is a critical experimental decision driven by the availability of starting materials, desired substitution pattern, and functional group tolerance.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for forming C-N bonds, particularly when the pyridine ring is highly electron-deficient. The reaction proceeds via an addition-elimination mechanism, where the piperazine acts as the nucleophile.

-

Causality Behind Experimental Choice: This method is often preferred for its operational simplicity and cost-effectiveness, as it does not require a metal catalyst. It is most effective when the fluorine atom is positioned ortho or para to the pyridine nitrogen, as this placement maximally activates the ring for nucleophilic attack.[12][13] Fluoropyridines are significantly more reactive in SNAr than their chloro- or bromo- analogues; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, allowing for milder reaction conditions.[14][15]

This protocol describes the synthesis of 1-(3-fluoro-2-pyridinyl)piperazine, a key building block.

-

Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous piperazine (2.5 equivalents) and a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Electrophile: Slowly add 2,3-difluoropyridine (1.0 equivalent) to the stirred solution at room temperature. The regioselectivity is driven by the greater activation at the 2-position by the ring nitrogen.

-

Reaction Conditions: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents) to act as a scavenger for the HF generated. Heat the reaction mixture to 80-120 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,3-difluoropyridine is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water to remove the solvent and excess piperazine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1-(3-fluoro-2-pyridinyl)piperazine.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers broader scope and functional group tolerance compared to SNAr.[16][17]

-

Causality Behind Experimental Choice: This method is the go-to choice when SNAr is not feasible, for example, when coupling to less activated bromo- or chloro-pyridines, or when working with complex molecules containing sensitive functional groups. The development of specialized phosphine ligands has enabled these reactions to proceed under mild conditions with high efficiency.[16][18] This reaction is indispensable for creating a wide diversity of analogues for structure-activity relationship (SAR) studies.

-

Catalyst System Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 equivalents) to a dry reaction vessel.

-

Reagent Addition: Add the 2-bromo-5-fluoropyridine (1.0 equivalent) and N-Boc-piperazine (1.2 equivalents) to the vessel, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C. The use of a protected piperazine like N-Boc-piperazine is a common strategy to prevent undesired double arylation.[19]

-

Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with an organic solvent and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification & Deprotection: Purify the crude N-Boc-protected product by column chromatography. The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final fluorinated pyridinyl piperazine.

The following diagram outlines the general synthetic workflow, highlighting the two primary routes.

Caption: Primary synthetic routes to fluorinated pyridinyl piperazines.

Part 3: Applications in Drug Discovery - Case Studies & SAR

The true value of these building blocks is realized in their application. Fluorinated pyridinyl piperazines are key components in drug candidates across multiple therapeutic areas.

Targeting CNS Disorders

The ability to fine-tune pKa and lipophilicity makes these scaffolds particularly valuable for CNS targets, where brain penetration is a prerequisite for efficacy.

-

Antipsychotics and Antidepressants: Many CNS drugs target aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The piperazine moiety is a classic pharmacophore for these targets. Fluorination of the pyridinyl ring can enhance selectivity between receptor subtypes, reducing off-target effects that lead to side effects like sedation or metabolic syndrome.[20]

Antiviral and Anticancer Agents

-

Antivirals: Pyridinylpiperazine derivatives like Atevirdine and Delavirdine are non-nucleoside reverse transcriptase inhibitors used in the treatment of HIV.[6] Fluorinated analogues are continuously explored to improve potency and overcome resistance.

-

Anticancer: The scaffold is found in kinase inhibitors. Fluorine substitution can block metabolic pathways, improving the pharmacokinetic profile and ensuring sustained target engagement.[9] For example, fluorinated piperazinyl quinazolines have shown potential as antibacterial agents, and similar scaffolds are explored in oncology.[21]

Structure-Activity Relationship (SAR) Data

The systematic introduction of fluorine allows for precise mapping of structure-activity relationships. The following table summarizes representative data for inhibitors of Equilibrative Nucleoside Transporters (ENTs), a target for cancer and cardiovascular diseases.

| Compound | R1 (Pyridine Ring) | R2 (Terminal Group) | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) | Selectivity (ENT1/ENT2) |

| FPMINT | 2-Fluorophenyl | Naphthalen-2-yl | >10 | ~1.0 | >10x for ENT2 |

| 2b | 2-Fluorophenyl | 4-ethylphenyl | 12.68 | 2.95 | ~4.3x for ENT2 |

| 3b | 2-Fluorophenyl | 3-chlorophenyl | 1.65 | >100 | >60x for ENT1 |

| 3c | 3-Fluorophenyl | 3-methylphenyl | 2.38 | 0.57 | ~4.2x for ENT2 |

| Data synthesized from studies on FPMINT analogues.[22][23] The presence and position of the fluorine on the phenylpiperazine moiety was found to be essential for inhibitory activity. Compound 3c , featuring a 3-fluorophenyl group, emerged as the most potent inhibitor overall.[23] |

The following diagram depicts a simplified signaling pathway for an aminergic GPCR, illustrating where a fluorinated pyridinyl piperazine antagonist would act.

Caption: Antagonist action at a G-protein coupled receptor (GPCR).

Conclusion: Future Outlook

Fluorinated pyridinyl piperazines are more than just a collection of atoms; they are highly engineered building blocks that provide medicinal chemists with a powerful toolkit to solve complex drug design challenges.[2] Their strategic application allows for the rational modulation of ADME properties and the enhancement of pharmacological activity.[4][24] As our understanding of synthetic methodologies and biological systems deepens, the innovative use of these scaffolds will undoubtedly continue to fuel the discovery of safer and more effective medicines across a broad spectrum of diseases.

References

- Fluorine in drug discovery: Role, design and case studies. Google AI Test Kitchen.

- Fluorinated Building Blocks in Drug Design: Why They M

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

- Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. PubMed.

- Pyridinylpiperazine. Grokipedia.

- Pyridinylpiperazine. Wikipedia.

- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.

- Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry.

- Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry.

- Buchwald–Hartwig amin

- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.

- 3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity. PubMed.

- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.

- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.

- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen. Semantic Scholar.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Nucleophilic arom

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. benthamscience.com [benthamscience.com]

- 11. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationships of a new model of arylpiperazines. 4. 1-[omega-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene) - 2, 5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2, 5-pyrrolidinediones: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. asianpubs.org [asianpubs.org]

- 22. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling of 1-(3-Fluoro-4-pyridinyl)-piperazine Dihydrochloride

[1][2][3][4][5][6][7]

Executive Summary & Chemical Identity

1-(3-Fluoro-4-pyridinyl)-piperazine dihydrochloride is a piperazine-derived heterocyclic compound frequently utilized as a fragment in the synthesis of serotonin (5-HT) receptor ligands and antimicrobial agents.[1][2][3][4][5][6][7][8]

As a dihydrochloride salt (2HCl), the compound exhibits high aqueous solubility and significant hygroscopicity compared to its free base form.[6][9] Successful application in biological assays requires strict adherence to pH control and solvent selection to prevent "crashing out" (precipitation) or degradation.[6][8]

| Property | Data |

| Systematic Name | 1-(3-Fluoro-4-pyridinyl)piperazine dihydrochloride |

| CAS Registry | Analogous to 873463-95-9 (Free Base); Specific salt CAS may vary by vendor.[1][2][3][4][5][8] |

| Molecular Formula | C₉H₁₂FN₃[2][4][5][9][7][8] · 2HCl |

| Molecular Weight | ~254.13 g/mol (Salt); 181.21 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Salt Stoichiometry | 1:2 (Base:Acid) |

Physicochemical Context & Solubility Mechanism

To predict and manipulate solubility effectively, one must understand the protonation landscape of the molecule.[9]

Protonation Sites (pKa Logic)

The dihydrochloride salt implies the protonation of two nitrogen centers.[6][8] Understanding their pKa values is critical for buffer selection:

-

Piperazine Secondary Amine (N1): Highly basic (pKa ≈ 9.8).[5][9][8] In the 2HCl salt, this is fully protonated (

).[6][9] -

Pyridine Nitrogen: Weakly basic (pKa ≈ 3.0–4.0).[5][9][8] The 3-Fluoro substituent is electron-withdrawing, lowering the pKa of the pyridine ring compared to unsubstituted pyridine (pKa 5.2).[1][2][4][5][6]

-

Piperazine Tertiary Amine (N4): The nitrogen attached to the pyridine ring has very low basicity due to resonance delocalization into the aromatic system (aniline-like character) and is unlikely to be protonated in aqueous solution, even in the salt form.[5][6][9][8]

Implication: When dissolved in water, the 2HCl salt releases protons, creating a highly acidic solution (pH < 2.0).[6][9][8]

Solubility Profile (Data & Predictions)

Note: Exact values depend on crystal polymorphism and purity. The ranges below are derived from structural analogs (e.g., 1-(4-pyridyl)piperazine).

| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Note |

| Water | High | > 50 mg/mL | Ionic lattice interactions dominate.[1][2][3][4][5][8] Solution becomes acidic.[9][8][10] |

| PBS (pH 7.4) | Moderate | 10 – 25 mg/mL | Buffering to neutral pH deprotonates the pyridine nitrogen, reducing solubility.[5][9][8] |

| DMSO | High | > 30 mg/mL | Excellent solvent for stock solutions; disrupts lattice energy effectively.[5][9][8] |

| Ethanol | Low | < 5 mg/mL | Inorganic salts (chlorides) generally have poor solubility in pure alcohols.[5][9][8] |

| Chloroform | Insoluble | < 0.1 mg/mL | The salt is too polar for non-chlorinated organics.[5][9][8] |

Experimental Protocols

Do not rely on literature values alone. Use the following self-validating protocols to determine exact solubility for your specific batch.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit in a specific assay buffer.[2][4][5][9][7][8]

-

Preparation: Weigh ~10 mg of the 2HCl salt into a 1.5 mL microcentrifuge tube.

-

Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

-

Agitation: Vortex vigorously for 1 minute. If fully dissolved, add more solid until a visible precipitate remains (saturation).[6][9]

-

Equilibration: Shake or rotate the tube at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant and dilute 1:100 in water/acetonitrile.[8]

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared from a DMSO stock.

-

-

pH Check (Critical): Measure the final pH of the supernatant. The dissolved salt may have overwhelmed the buffer capacity, shifting the pH and altering the "apparent" solubility.[9]

Protocol B: Biological Stock Solution Preparation

Objective: Create a stable 10 mM stock for cellular or enzymatic assays.

Visualizations

Solubility & Handling Workflow

The following diagram outlines the decision logic for solvent selection and handling based on the assay type.

Caption: Decision tree for solvent selection. Note the critical pH check step for aqueous dissolution due to the acidic nature of the 2HCl salt.[2][3][5][9][7][8]

Dissolution Mechanism

Visualizing the dissociation and protonation states in water.

Caption: Mechanistic view of dissolution. The release of protons (H+) upon solvation of the ammonium/pyridinium cations drives the pH down, maintaining high solubility.[2][4][5][6][9][7]

Critical Handling & Troubleshooting

Hygroscopicity

Piperazine dihydrochloride salts are notoriously hygroscopic .[5][9][8]

-

Symptom: The white powder turns into a sticky gum or liquid upon exposure to air.[5][9][8]

-

Prevention:

The "Free Base" Trap

Researchers often confuse the salt and free base forms.[9][8]

-

Scenario: You neutralize a high-concentration stock (e.g., 50 mM) in water with NaOH to reach pH 7.4.[2][4][5][6][9][8]

-

Result: The solution turns cloudy.

-

Cause: You have converted the soluble salt back into the lipophilic free base, which has low aqueous solubility.[9][8]

-

Solution: Keep stock concentrations lower (e.g., < 10 mM) when working at neutral pH, or maintain a slightly acidic buffer (pH 5-6) if the assay permits.[2][4][5][6][9][8]

References

-

PubChem. 1-(3-fluoropyridin-4-yl)piperazine dihydrochloride (Compound Summary).[1][2][3][4][5][8] National Library of Medicine.[5][9][8] Available at: [Link][1][2][4][6][7]

-

Saari, W. S., et al. (1983).[6][9][8] Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists.[3][4][5][6][9][8] Journal of Medicinal Chemistry, 26(12), 1696–1701.[6][9] (Provides foundational solubility/synthesis data for the pyridinyl-piperazine class).

-

Bhattachar, S. N., et al. (2006).[6][9][8] Solubility: it's not just a number.[9][8] Expert Opinion on Drug Discovery.[5][9][8] (Reference for the shake-flask protocol methodology).

Sources

- 1. CAS 1008-91-9: 1-(4-Pyridyl)-piperazine | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 4. 4-(Piperazin-1-yl)furo[3,2-c]pyridine | C11H13N3O | CID 2794808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(3-Fluoro-2-pyridinyl)piperazine | C9H12FN3 | CID 134987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-(3-fluoropyridin-4-yl)piperazine dihydrochloride (C9H12FN3) [pubchemlite.lcsb.uni.lu]

- 7. CAS 64090-19-3: 1-(4-Fluorophenyl)piperazine dihydrochlori… [cymitquimica.com]

- 8. 1-[5-(4-Fluoro-phenyl)-pyridin-3-ylmethyl]-4-phenyl-piperazine | C22H22FN3 | CID 21186124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]

- 10. solubilityofthings.com [solubilityofthings.com]

Pharmacophore Mapping of 4-Pyridyl Piperazine Derivatives: A Guide for Rational Drug Design

An In-Depth Technical Guide

Abstract

The 4-pyridyl piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in centrally active therapeutic agents.[1][2] Its unique combination of a conformationally flexible piperazine ring and a hydrogen-bonding pyridyl moiety allows for potent and selective interactions with a range of biological targets, particularly dopaminergic and serotonergic receptors.[1][3] This guide provides a comprehensive, in-depth exploration of pharmacophore mapping as a critical computational strategy to harness the potential of this scaffold. We will dissect the core principles, present detailed, field-proven protocols for both ligand- and structure-based approaches, and demonstrate how these models serve as powerful blueprints for virtual screening and lead optimization in drug discovery campaigns.

Introduction: The Concept of a Pharmacophore

In the early 1900s, Paul Ehrlich first proposed that a molecule's biological activity was due to specific features within its structure.[4] This concept has evolved into the modern definition of a pharmacophore : an abstract ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[5][6] Pharmacophore mapping is the process of identifying this 3D arrangement of features, which typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

By decoding this molecular "blueprint," researchers can rationally design novel compounds or search vast chemical libraries for new molecules that possess the required features, thereby increasing the probability of discovering potent and selective drug candidates.[8][9]

The 4-Pyridyl Piperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperazine heterocycle is one of the most versatile scaffolds in medicinal chemistry, comprising a six-membered ring with two nitrogen atoms at the 1 and 4 positions.[2][3] This structure confers both conformational flexibility and tunable basicity, which are essential for fitting into enzyme active sites and receptor pockets.[2] When combined with a 4-pyridyl moiety, it forms a scaffold with a proven track record in targeting critical CNS receptors.

The 1-phenyl-4-(4-pyridyl)piperazine scaffold, for example, is frequently found in compounds targeting dopamine and serotonin receptors, which are crucial for treating psychosis, depression, and anxiety.[1] The piperazine core often provides a key basic nitrogen atom for a crucial interaction with an acidic residue in the receptor binding site.[1]

Table 1: Common Biological Targets for 4-Pyridyl Piperazine Derivatives

| Target Class | Specific Examples | Therapeutic Area | References |

| Serotonin Receptors | 5-HT1A, 5-HT2A | Antidepressant, Anxiolytic, Antipsychotic | [1] |

| Dopamine Receptors | D2, D3, D4 | Antipsychotic, Neurological Disorders | [1] |

| CCR5 Receptor | CCR5 Antagonists | Anti-HIV | [10] |

| Enzymes | Urease, Transglutaminase 2 | Anti-bacterial, Fibrotic Diseases | [11][12] |

Core Methodologies in Pharmacophore Modeling

There are two primary, philosophically distinct approaches to generating a pharmacophore model, the choice of which depends entirely on the available structural data.[4][9]

-

Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active to deduce the common features responsible for their activity.[6][13] The fundamental assumption is that these molecules share a common binding mode and therefore a common set of pharmacophoric features.

-

Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, this method is preferred.[9] The model is derived directly from the key interaction points observed between the target and a bound ligand within the binding site.[14][15]

Caption: Deciding between Ligand- and Structure-Based Modeling.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

This section details a self-validating protocol for generating a robust ligand-based pharmacophore model, a common scenario when a target structure is unavailable.

Workflow for Ligand-Based Pharmacophore Modeling

Caption: A validated workflow for ligand-based pharmacophore modeling.

Step 1: Dataset Preparation and Curation

-

Causality: The quality of the input data dictates the quality of the resulting model. A robust model must be trained on a dataset that is both structurally diverse and has a significant range of biological activities.

-

Protocol:

-

Compile a list of 4-pyridyl piperazine derivatives with experimentally determined biological activity (e.g., IC50, Ki) against the target of interest.

-

Ensure a wide activity range (at least 3-4 orders of magnitude).

-

Divide the dataset into a training set (typically 70-80% of the compounds) used to generate the model, and a test set (the remaining 20-30%) used for internal validation.[4][16] The selection should ensure that both sets contain a similar distribution of activities and structural diversity.

-

Table 2: Example Training Set of 4-Pyridyl Piperazine Derivatives

| Compound ID | R1 Group | R2 Group | pIC50 | Activity Class |

| Cmpd-01 | H | 4-F-Phenyl | 8.5 | Active |

| Cmpd-02 | H | 2-Cl-Phenyl | 8.2 | Active |

| Cmpd-03 | CH3 | 4-F-Phenyl | 7.9 | Active |

| Cmpd-04 | H | Phenyl | 7.1 | Active |

| Cmpd-05 | H | Cyclohexyl | 5.5 | Inactive |

| Cmpd-06 | OCH3 | 4-F-Phenyl | 5.2 | Inactive |

Step 2: Conformational Analysis

-

Causality: Since pharmacophores are 3D constructs, and flexible molecules like piperazine derivatives can adopt many shapes (conformations), it is crucial to explore their potential 3D arrangements to identify the "bioactive" conformation responsible for activity.[9]

-

Protocol:

-

For each molecule in the training set, generate a diverse set of low-energy 3D conformers using computational chemistry software (e.g., MOE, Discovery Studio, Schrödinger's Phase).[13][17][18] This step ensures that the feature alignment in the next step is not biased by a single, arbitrary input conformation.

-

Step 3: Pharmacophore Hypothesis Generation

-

Causality: This is the core of the modeling process, where the software identifies the spatial arrangement of chemical features that are common among the most active molecules but absent in the inactive ones.

-

Protocol:

-

Using a pharmacophore generation algorithm (e.g., CATALYST, HipHop), align the conformers of the active molecules from the training set.[18]

-

The software will identify common chemical features (HBA, HBD, HY, etc.) and their relative spatial orientations.

-

This process typically generates multiple potential pharmacophore models (hypotheses), which are ranked based on how well they map to the active compounds while excluding the inactive ones.

-

Step 4: Rigorous Model Validation

-

Causality: A model is only useful if it has predictive power. Validation is a non-negotiable step to ensure the generated hypothesis is statistically significant and not a result of random chance.[19]

-

Protocol:

-

Internal Validation (Test Set): The generated model must be able to accurately predict the activity of the test set compounds (which it has never seen before). A good model will classify the active compounds in the test set as "active" and the inactive ones as "inactive".[19][20]

-

Statistical Validation (Fischer's Randomization): This method, often called "CatScramble," validates the model's statistical significance.[10][20] The biological activities of the training set molecules are randomly shuffled, and new pharmacophore hypotheses are generated. This is repeated many times (e.g., 99 times). If the original hypothesis is significantly better than any of the random models, it confirms a strong structure-activity relationship.

-

External Validation (Decoy Set): The model is used to screen a database containing the known active compounds mixed with a large number of "decoy" molecules (assumed inactives, often with similar physicochemical properties but different topology).[21] Key metrics like the Enrichment Factor (EF) and Güner-Henry (GH) score are calculated to assess how well the model enriches the active compounds in the top-ranked screening hits. A GH score above 0.7 indicates a highly reliable model.[21]

-

Experimental Protocol: Structure-Based Pharmacophore Model Generation

When the 3D structure of the target is known, a more direct and often more accurate model can be built.

Workflow for Structure-Based Pharmacophore Modeling

Caption: A direct workflow for structure-based pharmacophore modeling.

Step 1: Obtain and Prepare the Target Structure

-

Causality: The accuracy of the model is directly dependent on the quality of the experimental protein structure.

-

Protocol:

-

Download the 3D crystal structure of the target protein in complex with a ligand (ideally a 4-pyridyl piperazine derivative) from the Protein Data Bank (PDB).

-

Prepare the protein structure by adding hydrogens, assigning correct bond orders, and removing water molecules that are not involved in key interactions.

-

Step 2: Generate the Pharmacophore Model

-

Causality: The model is a direct translation of the specific protein-ligand interactions that confer binding affinity.

-

Protocol:

-

Using software like LigandScout or the interaction generation tools within MOE or Discovery Studio, automatically identify all key interactions between the bound ligand and the protein's active site.[22]

-

These interactions (e.g., a hydrogen bond between the pyridyl nitrogen and a serine residue, a hydrophobic contact between a phenyl ring and a leucine residue) are converted into pharmacophoric features with specific 3D coordinates and radii.[14]

-

Optionally, "exclusion volumes" can be added to the model to represent the space occupied by the receptor, which helps to penalize molecules that would clash with the protein.

-

Application in Drug Discovery

A validated pharmacophore model is not an endpoint but a powerful tool for the subsequent stages of drug discovery.

-

Virtual Screening: The pharmacophore model is used as a 3D query to rapidly screen massive databases of millions or even billions of compounds.[8][23] This process filters the database, retaining only those molecules that match the pharmacophoric features, thus enriching the hit list with potentially active compounds.[24]

-

Scaffold Hopping: A key advantage of the pharmacophore's abstract nature is its ability to identify molecules with entirely different underlying chemical skeletons ("scaffolds") that still present the same essential 3D arrangement of features.[24] This is a powerful strategy for discovering novel intellectual property.

-

Lead Optimization: The model provides a rational guide for medicinal chemists to modify existing lead compounds. It highlights which features are essential for activity and where modifications can be made to improve properties like potency, selectivity, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[19]

Conclusion

Pharmacophore mapping is an indispensable computational technique in the modern drug discovery toolkit. For a privileged scaffold like 4-pyridyl piperazine, it provides a scientifically rigorous framework to understand structure-activity relationships and guide the discovery of next-generation therapeutics. By adhering to meticulous protocols that emphasize robust and multi-faceted validation, research and development teams can significantly increase the efficiency and success rate of identifying novel, high-quality drug candidates. The integration of these models with other computational methods like molecular docking and machine learning will continue to accelerate the journey from initial concept to clinical reality.[13][25]

References

-

ACS Omega. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Available at: [Link]

-

Molecules. (2018). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Available at: [Link]

-

ResearchGate. (2026). Role of Pharmacophores in Virtual Screening and Drug Discovery. Available at: [Link]

-

Protheragen. Structure-based Pharmacophore Modeling. Available at: [Link]

-

Protheragen. Ligand-based Pharmacophore Modeling. Available at: [Link]

-

MDPI. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Available at: [Link]

-

ResearchGate. Workflow diagram presenting the ligand based pharmacophore modeling (A).... Available at: [Link]

-

PubMed. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Available at: [Link]

-

DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Available at: [Link]

-

Fiveable. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes. Available at: [Link]

-

Bio-protocol. 3D Ligand-Based Pharmacophore Modeling. Available at: [Link]

-

Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Available at: [Link]

-

Molecules. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Available at: [Link]

-

Institute of Molecular and Translational Medicine. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Available at: [Link]

-

ResearchGate. Computational workflow for structure-based pharmacophore modelling. Available at: [Link]

-

Bioinformatics.org. Pharmacophore. Available at: [Link]

-

Cresset Group. Pharmacophore Modeling and Mapping | Methodology & Protocol. Available at: [Link]

-

Frontiers in Drug Discovery. (2024). Pharmacophore modeling: advances and pitfalls. Available at: [Link]

-

Molecules. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Available at: [Link]

-

Schrödinger. Phase. Available at: [Link]

-

Dassault Systèmes. Ligand and Pharmacophore based Design. Available at: [Link]

-

Nucleic Acids Research. (2011). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Available at: [Link]

-

ResearchGate. List of softwares related to pharmacophore modeling. Available at: [Link]

-

Preprints.org. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Available at: [Link]

-

Expert Opinion on Drug Discovery. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Available at: [Link]

-

RSC Publishing. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. Available at: [Link]

-

Frontiers in Chemistry. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available at: [Link]

-

ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

-

Journal of Medicinal Chemistry. (2003). Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (2023). IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)). Available at: [Link]

-

Journal of Clinical and Diagnostic Research. (2017). Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds. Available at: [Link]

-

Semantic Scholar. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 6. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 7. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(4-吡啶基)哌嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 14. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 15. dovepress.com [dovepress.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. schrodinger.com [schrodinger.com]

- 18. Ligand and Pharmacophore based Design | Dassault Systèmes [3ds.com]

- 19. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]

- 22. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Method Development for Polar Piperazine Derivatives

Introduction & Core Challenge

Piperazine derivatives represent a ubiquitous scaffold in pharmaceutical chemistry (e.g., antihistamines, antipsychotics, antifungals). However, they present a "perfect storm" of chromatographic challenges:

-

High Polarity: The piperazine ring contains two nitrogen atoms, often resulting in low LogP values, making retention on standard C18 columns difficult.

-

Basicity (pKa): Piperazine has two basic centers (

, -

Silanol Interactions: The protonated amines engage in strong secondary cation-exchange interactions with residual silanol groups (

) on the silica support, causing severe peak tailing and poor reproducibility.

This guide details three distinct, field-proven strategies to overcome these issues: High-pH Reversed-Phase , HILIC , and Ion-Pairing .

Physicochemical Analysis & Strategy Selection

Before selecting a column, analyze the specific derivative. Use the decision matrix below to select the optimal mode.

Visual 1: Method Selection Decision Tree

Caption: Decision matrix for selecting the chromatographic mode based on the hydrophobicity (LogP) of the specific piperazine derivative.

Detailed Method Strategies

Strategy A: High pH Reversed-Phase (The Modern Standard)

Mechanism: By elevating the mobile phase pH above the pKa of the piperazine nitrogens (pH > 10), the molecule becomes neutral (uncharged). This dramatically increases hydrophobicity, improving retention on C18, and suppresses the ionization of silanols, eliminating peak tailing.

-

Column Requirement: You must use hybrid-silica particles (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH) that are stable up to pH 12. Standard silica dissolves above pH 8.

-

Mobile Phase:

-

A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

-

B: Acetonitrile (MeCN).[2]

-

-

Why it works: Neutral piperazine acts like a standard organic molecule. This is the most robust method for LC-MS.

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Mechanism: For extremely polar derivatives that elute in the void volume even at high pH. HILIC uses a water-rich layer on a polar stationary phase to partition the analyte.[3][4]

-

Column: Bare Silica, Amide, or Zwitterionic (ZIC-HILIC).

-

Mobile Phase:

-

A: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).

-

B: 50:50 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.0).

-

-

Critical Step: Piperazines are basic; you need a buffer (Ammonium Formate) to maintain ionization and prevent ion-exchange tailing on the silica surface.

Strategy C: Ion-Pairing (The Traditional/Backup)

Mechanism: Uses a perfluorinated acid (TFA, PFPA, HFBA) to form a neutral ion-pair complex with the positively charged piperazine, effectively "coating" it with a hydrophobic tail.

-

Column: Standard C18 or C8.

-

Reagent Selection:

-

Warning: HFBA causes severe signal suppression in Mass Spectrometry (MS) and contaminates the system. Use only for UV detection methods.

Experimental Protocols

Protocol 1: High pH Screening (Recommended Starting Point)

Objective: Rapidly assess retention and peak shape under alkaline conditions.

Materials:

-

Column: Hybrid C18 (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).

-

Buffer: 10 mM Ammonium Bicarbonate, pH 10.0 (adjust with

).

Step-by-Step:

-

Preparation: Dissolve 790 mg Ammonium Bicarbonate in 1L water. Add ~5 mL Ammonium Hydroxide to reach pH 10.0 ± 0.1. Filter (0.22 µm).

-

System Flush: Ensure no acidic residues remain in the LC lines. Flush with 50:50 Water:MeCN for 30 mins.

-

Gradient Setup:

-

Injection: Inject 5-10 µL of sample (dissolved in 50:50 Water:MeCN).

-

Analysis: Check for retention factor (

) and Tailing Factor (

Protocol 2: HILIC Optimization for Polar Metabolites

Objective: Retain species that elute in the void volume (

Materials:

-

Column: HILIC Amide or Bare Silica (e.g., 100 x 2.1 mm, 1.7 µm or 3 µm).

-